molecular formula C18H16Cl2N2OS2 B12152440 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12152440
M. Wt: 411.4 g/mol
InChI Key: YSYRJURNCMQHGC-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2,6-dichlorobenzylsulfanyl group, two methyl groups, and a prop-2-en-1-yl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the 2,6-Dichlorobenzylsulfanyl Group: The 2,6-dichlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable thiol derivative.

    Alkylation and Methylation: The prop-2-en-1-yl and methyl groups can be introduced through alkylation and methylation reactions using appropriate alkylating and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Interaction with Receptors: It may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
  • 2-[{[(2,6-dichlorobenzyl)sulfanyl]acetyl}(2-methylbenzyl)amino]-N-(2-methyl-2-propanyl)butanamide

Uniqueness

2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzylsulfanyl group, along with the thienopyrimidine core, contributes to its potential biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C18H16Cl2N2OS2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16Cl2N2OS2/c1-4-8-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-13(19)6-5-7-14(12)20/h4-7H,1,8-9H2,2-3H3

InChI Key

YSYRJURNCMQHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC=C)C

Origin of Product

United States

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